2,4-Dibromo-5-methoxybenzoic acid
CAS No.: 121789-22-8
Cat. No.: VC11678868
Molecular Formula: C8H6Br2O3
Molecular Weight: 309.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121789-22-8 |
|---|---|
| Molecular Formula | C8H6Br2O3 |
| Molecular Weight | 309.94 g/mol |
| IUPAC Name | 2,4-dibromo-5-methoxybenzoic acid |
| Standard InChI | InChI=1S/C8H6Br2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | JQZKHMIOHWNCFI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)C(=O)O)Br)Br |
| Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)O)Br)Br |
Introduction
Structural and Molecular Characteristics
2,4-Dibromo-5-methoxybenzoic acid belongs to the class of substituted benzoic acids, featuring two bromine atoms at the 2- and 4-positions and a methoxy group at the 5-position of the benzene ring. The electron-withdrawing bromine atoms and electron-donating methoxy group create a unique electronic environment that influences its reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 121789-22-8 | |
| Molecular Formula | ||
| Molecular Weight | 309.94 g/mol | |
| Purity | ≥97% | |
| Boiling Point | Not reported | – |
| Melting Point | 215.5–221.5°C |
The compound’s exact mass (307.874 Da) and topological polar surface area (37.3 Ų) further underscore its suitability for drug design, where precise molecular interactions are critical .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2,4-dibromo-5-methoxybenzoic acid typically involves a two-step process:
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Bromination of 3-hydroxybenzoic acid: Treatment with -bromosuccinimide (NBS) selectively introduces bromine atoms at the 2- and 4-positions, yielding 2,4-dibromo-3-hydroxybenzoic acid .
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Methylation and Oxidation: The hydroxyl group is methylated using methyl iodide () and potassium carbonate (), followed by oxidation of the intermediate aldehyde (2,4-dibromo-5-methoxybenzaldehyde) to the carboxylic acid via Pinnick oxidation .
Reaction Scheme:
Industrial Manufacturing
Industrial protocols optimize yield and purity through:
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Halogenated Solvents: Dichloromethane or chloroform enhance reaction homogeneity during bromination .
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Catalytic Systems: Bromination initiators (e.g., iron(III) bromide) and cocatalysts (e.g., sulfuric acid) improve regioselectivity .
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Purification: Recrystallization from ethanol-water mixtures achieves ≥97% purity, meeting pharmaceutical-grade standards .
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by three functional groups:
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Carboxylic Acid: Participates in esterification, amidation, and salt formation.
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Bromine Atoms: Undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides.
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Methoxy Group: Directs electrophilic substitution reactions to the para position .
Table 2: Representative Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Esterification | Ethanol, | Ethyl 2,4-dibromo-5-methoxybenzoate |
| Amidation | Thionyl chloride, NH₃ | 2,4-Dibromo-5-methoxybenzamide |
| SNAr | Piperidine, DMF, 100°C | 5-Methoxy-2,4-dipiperidinobenzoic acid |
Recent studies demonstrate its utility in synthesizing benzbromarone derivatives with reduced mitochondrial toxicity, addressing hepatotoxicity concerns in uricosuric therapies .
Biological and Pharmacological Applications
Hepatotoxicity Mitigation
In murine hepatocytes, 2,4-dibromo-5-methoxybenzoic acid derivatives exhibited significantly lower lactate dehydrogenase (LDH) release compared to benzbromarone (BBR):
This reduction correlates with decreased mitochondrial permeability transition (MPT) induction, suggesting a safer metabolic profile .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a key precursor in synthesizing:
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Uricosuric Agents: Modified benzbromarone derivatives with enhanced safety profiles.
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Enzyme Inhibitors: Targeting xanthine oxidase and cytochrome P450 isoforms .
Specialty Chemicals
High-purity batches (≥97%) are employed in:
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Ligand Design: For transition-metal catalysts in cross-coupling reactions.
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Polymer Additives: Enhancing flame retardancy in engineering plastics .
Future Research Directions
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